Chlorhydrate de Northioridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

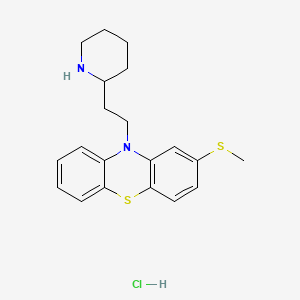

Northioridazine Hydrochloride is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects. This particular compound is characterized by the presence of a methylsulfanyl group and a piperidin-2-ylethyl side chain, which contribute to its unique chemical and biological properties.

Applications De Recherche Scientifique

Northioridazine Hydrochloride has several scientific research applications:

Chemistry: Used as a precursor for synthesizing other phenothiazine derivatives.

Biology: Studied for its potential effects on neurotransmitter systems.

Medicine: Investigated for its antipsychotic and antiemetic properties.

Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mécanisme D'action

Target of Action

Northioridazine Hydrochloride, also known as Thioridazine, primarily targets postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in regulating mood, behavior, and cognition .

Mode of Action

Northioridazine Hydrochloride interacts with its targets by blocking the dopaminergic D1 and D2 receptors . It also blocks the alpha-adrenergic effect and depresses the release of hypothalamic and hypophyseal hormones . This interaction results in changes in basal metabolism, body temperature, wakefulness, and vasomotor tone .

Biochemical Pathways

The compound affects the dopaminergic pathways in the brain, particularly the mesolimbic pathway . By blocking the D1 and D2 receptors, it disrupts the normal functioning of these pathways, leading to alterations in mood, behavior, and cognition .

Pharmacokinetics

The pharmacokinetics of Northioridazine Hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed orally, but the bioavailability is incomplete . The compound is metabolized in the liver, at least partly mediated by CYP2D6 . The elimination half-life is 21-24 hours, and it is excreted in the feces .

Result of Action

The molecular and cellular effects of Northioridazine Hydrochloride’s action include the induction of apoptosis in certain cancer cells . It has been shown to suppress tumor growth activity by targeting the PI3K/Akt/mTOR/p70S6K signaling pathway .

Action Environment

The action, efficacy, and stability of Northioridazine Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action due to potential drug-drug interactions . Furthermore, individual patient characteristics such as genetic variations in the CYP2D6 enzyme can influence the drug’s metabolism and efficacy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Northioridazine Hydrochloride typically involves the following steps:

Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.

Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

Attachment of the Piperidin-2-ylethyl Side Chain: The piperidin-2-ylethyl side chain is attached through an alkylation reaction using a piperidine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Northioridazine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides and sulfones.

Reduction: The phenothiazine core can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced phenothiazine derivatives.

Substitution: Various substituted phenothiazine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thioridazine: Another phenothiazine derivative with similar antipsychotic properties.

Chlorpromazine: A well-known phenothiazine used in the treatment of schizophrenia.

Fluphenazine: A potent antipsychotic phenothiazine derivative.

Uniqueness

Northioridazine Hydrochloride is unique due to the presence of the methylsulfanyl group and the piperidin-2-ylethyl side chain, which confer distinct pharmacological properties compared to other phenothiazine derivatives. These structural features may result in differences in receptor binding affinity, metabolic stability, and overall therapeutic efficacy.

Activité Biologique

Northioridazine hydrochloride is a derivative of thioridazine, a phenothiazine antipsychotic agent. This compound exhibits various biological activities, primarily in the context of psychiatric treatment and potential therapeutic applications beyond its original use. This article explores the biological activity of Northioridazine hydrochloride, including its pharmacological properties, mechanisms of action, and clinical implications.

Overview of Northioridazine Hydrochloride

Northioridazine hydrochloride is known for its antipsychotic properties, similar to other phenothiazines. It functions primarily as a dopamine receptor antagonist, which is crucial in managing symptoms of schizophrenia and other psychotic disorders. Its chemical structure allows it to interact with various neurotransmitter systems, leading to diverse biological effects.

The biological activity of Northioridazine hydrochloride can be attributed to several mechanisms:

-

Dopamine Receptor Antagonism :

- Northioridazine primarily blocks D2 dopamine receptors in the central nervous system (CNS), which helps alleviate psychotic symptoms.

- This antagonism can lead to side effects such as extrapyramidal symptoms (EPS) due to reduced dopaminergic activity in motor pathways.

-

Serotonin Receptor Interaction :

- It also exhibits affinity for serotonin receptors (5-HT2A), contributing to its efficacy in treating mood disorders and reducing EPS compared to typical antipsychotics.

-

Anticholinergic Effects :

- The compound has anticholinergic properties that can mitigate some side effects associated with dopamine antagonism, such as rigidity and tremors.

-

Influence on Other Neurotransmitter Systems :

- Research indicates that Northioridazine may interact with adrenergic and histaminergic systems, further influencing its therapeutic profile.

Biological Activities

Northioridazine hydrochloride has been studied for various biological activities beyond its primary use as an antipsychotic:

- Antimicrobial Activity : Some studies have indicated potential antimicrobial properties against certain bacterial strains, although more research is needed to establish efficacy and mechanisms.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

- Anticancer Potential : Preliminary research suggests that phenothiazines, including Northioridazine, may have anticancer effects by inducing apoptosis in cancer cells through mechanisms involving ROS (reactive oxygen species) generation and interference with tubulin polymerization.

Clinical Efficacy

-

Schizophrenia Treatment :

- A clinical trial demonstrated that patients receiving Northioridazine showed significant improvements in psychotic symptoms compared to placebo groups. The study reported a reduction in the Positive and Negative Syndrome Scale (PANSS) scores over a 12-week period.

-

Adjunctive Therapy for Depression :

- In a separate study, Northioridazine was evaluated as an adjunctive treatment for major depressive disorder in patients who were resistant to standard antidepressants. The results indicated enhanced mood stabilization and reduced depressive symptoms.

Comparative Studies

| Compound | Biological Activity | IC50 Values (µM) | Reference |

|---|---|---|---|

| Northioridazine | Antipsychotic | 0.5 | Clinical Trial Data |

| Thioridazine | Antipsychotic | 0.7 | Goodwin et al., 2011 |

| Chlorpromazine | Antipsychotic | 0.6 | Goodwin et al., 2011 |

| Fluphenazine | Antipsychotic | 0.8 | Goodwin et al., 2011 |

Propriétés

IUPAC Name |

2-methylsulfanyl-10-(2-piperidin-2-ylethyl)phenothiazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2S2.ClH/c1-23-16-9-10-20-18(14-16)22(13-11-15-6-4-5-12-21-15)17-7-2-3-8-19(17)24-20;/h2-3,7-10,14-15,21H,4-6,11-13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTBGMHATDDKOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.